Fadrozole hydrochloride

Description

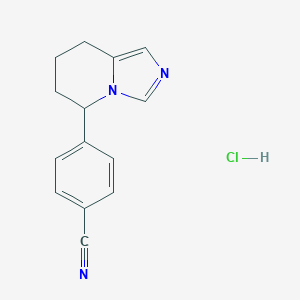

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCVAQGKEOJTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102676-47-1 (Parent) | |

| Record name | Fadrozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020618 | |

| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-31-3 | |

| Record name | Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fadrozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fadrozole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FADROZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fadrozole Hydrochloride: A Technical Guide to its Aromatase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis. This technical guide provides an in-depth analysis of the core mechanism by which fadrozole inhibits aromatase. It details the biochemical interactions, summarizes quantitative efficacy data from in vitro and in vivo studies, outlines key experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine-related research.

Introduction

This compound (formerly CGS 16949A) is a third-generation non-steroidal aromatase inhibitor that has been investigated for the treatment of estrogen-dependent conditions, most notably breast cancer.[1][2] Its therapeutic effect is derived from its ability to specifically block the aromatase enzyme (cytochrome P450 19A1), thereby reducing the systemic and local production of estrogens.[3][4] Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1] By inhibiting this crucial step, fadrozole effectively deprives hormone-receptor-positive cancer cells of the estrogenic stimulation required for their growth and proliferation.[1]

Core Mechanism of Aromatase Inhibition

Fadrozole functions as a competitive and reversible inhibitor of the aromatase enzyme.[5][6] Its mechanism of action is centered on its interaction with the cytochrome P450 heme moiety within the active site of the aromatase enzyme.[7]

-

Binding to the Heme Group: As a non-steroidal inhibitor, fadrozole's imidazole ring is thought to coordinate with the ferric iron atom of the heme group. This interaction prevents the binding of the natural androgen substrates and the subsequent electron transfer necessary for the aromatization reaction to occur.

-

Competitive Inhibition: Fadrozole competes with the endogenous substrates, androstenedione and testosterone, for binding to the active site of the aromatase enzyme. The affinity of fadrozole for the enzyme is significantly high, as indicated by its low nanomolar IC50 and Ki values.

-

Reversibility: The binding of fadrozole to the aromatase enzyme is reversible, meaning the inhibitor can dissociate from the enzyme, and enzymatic activity can be restored upon its removal.

The selectivity of fadrozole for aromatase over other cytochrome P450 enzymes is a critical aspect of its pharmacological profile. However, at higher concentrations, it has been shown to inhibit other steroidogenic enzymes, such as C11-hydroxylase and aldosterone synthase.[8][9]

Quantitative Data on Fadrozole's Efficacy

The potency of fadrozole has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Aromatase by Fadrozole

| Parameter | Value | System/Assay | Reference |

| IC50 | 6.4 nM | Human placental and rat ovarian aromatase | [10][11] |

| IC50 | 4.5 nM | Not specified | [12][13] |

| IC50 | 0.03 µM | Estrogen production in hamster ovarian slices | [10][11] |

| Ki | 13.4 nmol/L | Estrone synthetic pathway (in vivo) | [14][15] |

| Ki | 23.7 nmol/L | Estradiol synthetic pathway (in vivo) | [14][15] |

Table 2: In Vivo Efficacy of Fadrozole

| Parameter | Value | Model/Study Population | Reference |

| ED50 | 0.03 mg/kg (oral) | Inhibition of androstenedione-induced uterine hypertrophy in immature female rats | [10][11] |

| Estrogen Suppression | >50% (estradiol), >80% (estrone) from baseline | Postmenopausal women with advanced breast cancer (long-term treatment) | [16] |

| Androstenedione to Estrone Conversion | 84% decrease | Postmenopausal women with metastatic breast cancer | [8][9] |

Table 3: Selectivity of Fadrozole for Aromatase

| Parameter | Value | System/Assay | Reference |

| IC50 (Progesterone Production) | 120 µM | Hamster ovarian slices | [10][11] |

Signaling Pathways and Logical Relationships

Estrogen Biosynthesis and Fadrozole's Point of Inhibition

The following diagram illustrates the final steps of the estrogen biosynthesis pathway and highlights the specific point of inhibition by fadrozole.

Caption: Inhibition of Estrogen Biosynthesis by Fadrozole.

Mechanism of Competitive Inhibition

This diagram depicts the competitive binding of fadrozole and the natural androgen substrate to the aromatase enzyme.

Caption: Competitive Inhibition of Aromatase by Fadrozole.

Experimental Protocols

In Vivo Aromatase Inhibition in Postmenopausal Women

This protocol is based on a phase I dose-ranging study to determine the in vivo inhibitory constant (Ki) of fadrozole.[14][15][17]

-

Patient Population: Postmenopausal women with metastatic breast cancer.

-

Study Design: Dose-ranging, with ascending doses of fadrozole (e.g., 0.3-8 mg twice daily) administered for a period of 2 weeks per dose level.

-

Pharmacokinetic Sampling: Blood samples are collected at multiple time points after drug administration to determine plasma concentrations of fadrozole.

-

Pharmacodynamic Assessment:

-

Isotopic Tracer Studies: Radiolabeled androgens (e.g., [3H]-androstenedione and [14C]-testosterone) are infused intravenously before and during fadrozole treatment.

-

Hormone Level Measurement: Blood samples are collected to measure the concentrations of androgens (androstenedione, testosterone) and estrogens (estrone, estradiol).

-

-

Data Analysis: The conversion ratio of androgens to estrogens is calculated. The in vivo Ki is determined by analyzing the relationship between the plasma concentration of fadrozole and the degree of inhibition of the androgen-to-estrogen conversion.

Experimental Workflow for In Vivo Aromatase Inhibition Assay

References

- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Facebook [cancer.gov]

- 4. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pure.psu.edu [pure.psu.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Fadrozole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole hydrochloride, a potent and selective non-steroidal aromatase inhibitor, is of significant interest in the research and development of treatments for estrogen-dependent cancers. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound. It details established synthetic methodologies, purification protocols including recrystallization and chiral separation, and the underlying mechanism of action. Quantitative data is presented in structured tables for clarity, and experimental workflows are accompanied by detailed protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and processes, adhering to stringent design specifications for optimal readability and utility by researchers in the field.

Introduction

Fadrozole, chemically known as 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile, is a second-generation aromatase inhibitor.[1] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical strategy in the management of hormone-receptor-positive breast cancer in postmenopausal women.[1][2] this compound is the salt form of the active pharmaceutical ingredient, which exhibits favorable physicochemical properties for formulation.[3] The molecule possesses a chiral center, with the S-(-)-enantiomer being the pharmacologically active form.[4] Therefore, the synthesis and purification of enantiomerically pure this compound are of paramount importance. This guide will delve into the technical aspects of its chemical synthesis, purification, and chiral resolution.

Chemical Synthesis of Fadrozole

Several synthetic routes to Fadrozole have been reported in the literature. The following sections outline some of the key methodologies.

Synthesis Route Starting from 4-(2-Pyridyl)benzoic Acid Ethyl Ester

One of the prominent synthetic pathways commences with 4-(2-pyridyl)benzoic acid ethyl ester. This multi-step synthesis involves the formation of the key imidazo[1,5-a]pyridine ring system.[3]

Experimental Protocol:

A detailed experimental protocol for this synthesis is not fully available in the public domain. However, the general synthetic transformations are as follows:

-

Oxidation: 4-(2-Pyridyl)benzoic acid ethyl ester is oxidized to the corresponding N-oxide.[3]

-

Cyanation: The N-oxide is then reacted to introduce a cyano group at the 6-position of the pyridine ring.[3]

-

Reduction: The cyano-pyridyl intermediate is subsequently reduced.[3]

-

Formylation and Cyclization: The reduced intermediate undergoes formylation followed by cyclization to construct the imidazo[1,5-a]pyridine core.

-

Formation of Hydrochloride Salt: The resulting Fadrozole free base is treated with hydrochloric acid to yield this compound.

Quantitative Data:

| Step | Intermediate/Product | Reagents and Conditions (General) | Yield (%) | Purity (%) | Reference |

| 1 | 4-(2-Pyridyl)benzoic acid ethyl ester N-oxide | Peracetic acid, 90°C | N/A | N/A | [3] |

| 2 | 4-(6-Cyano-2-pyridyl)benzoic acid ethyl ester | Dimethyl sulfate, Potassium cyanide | N/A | N/A | [3] |

| 3 | 4-[6-(Aminomethyl)-2-pyridyl]benzoic acid ethyl ester | H₂, Pd/C, Methanol | N/A | N/A | [3] |

| 4 | Fadrozole | Formic acid, POCl₃, Potassium tert-butoxide | N/A | N/A | [3] |

| 5 | This compound | Dry HCl in ethanol/ethyl acetate | N/A | N/A | [3] |

| N/A: Data not available in the searched literature. |

Synthesis Workflow:

References

- 1. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LabXchange [labxchange.org]

- 3. This compound, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]

- 4. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadrozole Hydrochloride: A Technical Guide to Understanding In Vitro and In Vivo Efficacy Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole hydrochloride is a potent and selective nonsteroidal aromatase inhibitor that has been investigated primarily for its therapeutic potential in estrogen-dependent breast cancer.[1][2][3] Aromatase is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1][2] By inhibiting this enzyme, fadrozole effectively reduces circulating estrogen levels, thereby impeding the growth of hormone-sensitive tumors.[3] While fadrozole has demonstrated significant efficacy in both laboratory (in vitro) and living organism (in vivo) settings, notable differences in its performance between these two environments are frequently observed. This technical guide provides an in-depth analysis of these discrepancies, offering a comprehensive overview of the available data, detailed experimental protocols, and a discussion of the underlying mechanisms that contribute to these variations. Understanding these differences is crucial for the accurate interpretation of preclinical data and the strategic design of clinical trials.

Mechanism of Action

Fadrozole is a competitive inhibitor of the aromatase (cytochrome P450 19A1) enzyme.[4][5] It binds to the active site of the enzyme, preventing the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[3][6] This leads to a significant reduction in systemic estrogen levels, which is the primary mechanism behind its anti-tumor activity in estrogen receptor-positive (ER+) breast cancer.[2]

In Vitro Efficacy of this compound

The in vitro efficacy of fadrozole is typically evaluated by its ability to inhibit aromatase activity in various cell-based or cell-free assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify its potency.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line/Enzyme Source | IC50 Value | Reference |

| Aromatase Activity Assay | Human Placental Microsomes | 6.4 nM | [7] |

| Aromatase Activity Assay | Not Specified | 4.5 nM | |

| Estrogen Production Assay | Hamster Ovarian Slices | 0.03 µM | [7] |

| Progesterone Production Assay | Hamster Ovarian Slices | 120 µM | [7] |

Experimental Protocol: In Vitro Aromatase Inhibition Assay

This protocol outlines a typical method for determining the IC50 of fadrozole in a cell-free system using human placental microsomes.

-

Preparation of Reagents:

-

Human placental microsomes (source of aromatase).

-

NADPH (cofactor).

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate).

-

This compound solutions of varying concentrations.

-

Phosphate buffer (pH 7.4).

-

Chloroform.

-

Dextran-coated charcoal.

-

-

Assay Procedure:

-

Pre-incubate the microsomal preparation with a range of fadrozole concentrations for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled androstenedione and NADPH.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding chloroform to extract the steroids.

-

Separate the aqueous phase (containing the released ³H₂O as a product of aromatization) from the organic phase.

-

Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each fadrozole concentration relative to a control with no inhibitor.

-

Plot the percentage inhibition against the logarithm of the fadrozole concentration.

-

Determine the IC50 value using a sigmoidal dose-response curve fit.[1]

-

In Vivo Efficacy of this compound

The in vivo efficacy of fadrozole is assessed in animal models, typically xenografts of human breast cancer cells in immunocompromised mice, and in human clinical trials. Key endpoints include tumor growth inhibition and reduction in circulating estrogen levels.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Tumor Type/Cell Line | Fadrozole Dose | Key Findings | Reference |

| Sprague-Dawley Rats | DMBA-induced Mammary Tumors | 2 mg/kg/day (p.o.) | Significant reduction in tumor diameter and number. | [4] |

| Sprague-Dawley Rats | DMBA-induced Mammary Tumors (post-menopausal model) | 0.25 mg/kg twice daily (p.o.) | Counteracted androstenedione-induced tumor volume retention. | [4] |

| Female Sprague-Dawley Rats | Spontaneous Mammary Neoplasms | Not specified | Prevented the development of benign and malignant tumors. | [7] |

| Mice | Not specified | Not specified | Suppressed the production of 17β-estradiol. | [7] |

| Fathead Minnow | - | 50 µg/L in water | Significant inhibition of brain aromatase activity. | [8] |

Table 3: Clinical Efficacy of this compound in Breast Cancer Patients

| Study Phase | Patient Population | Fadrozole Dose | Key Findings | Reference |

| Phase I | Postmenopausal, advanced breast cancer | 2 mg twice daily | Continued estradiol suppression of >50% and estrone suppression of >80%. | [9] |

| Phase II | Postmenopausal, metastatic breast cancer (tamoxifen failure) | 0.5, 1.0, or 2.0 mg twice daily | Objective response rate of 17%. | [10] |

| Phase III | Postmenopausal, advanced breast cancer (first-line) | 1 mg twice daily | Similar response rates to tamoxifen (20% vs. 27%). | [11] |

Experimental Protocol: MCF-7 Xenograft Model for Aromatase Inhibitor Studies

This protocol describes the establishment and use of an estrogen-dependent MCF-7 human breast cancer xenograft model in nude mice to evaluate the in vivo efficacy of fadrozole.[12][13][14]

-

Animal Model:

-

Female, athymic nude mice (nu/nu), 6-8 weeks old.[14]

-

Ovariectomized to remove the primary source of endogenous estrogen.

-

-

Estrogen Supplementation:

-

Implant a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously one week prior to cell implantation to support initial tumor growth.[12]

-

-

Cell Culture and Implantation:

-

Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Harvest cells during the exponential growth phase.

-

Resuspend cells in a mixture of media and Matrigel (1:1 ratio).

-

Inject 1-5 million cells subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[12][13]

-

-

Fadrozole Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer fadrozole orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.

-

-

Efficacy Evaluation:

-

Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, collect blood samples for analysis of circulating estrogen levels.

-

Excise tumors for histological and molecular analysis.

-

Discrepancies Between In Vitro and In Vivo Efficacy

The transition from a controlled in vitro environment to a complex in vivo system often reveals differences in a drug's efficacy. Several factors contribute to these discrepancies for fadrozole.

Pharmacokinetics and Metabolism

-

Absorption, Distribution, Metabolism, and Excretion (ADME): In vivo, fadrozole must be absorbed, distributed to the tumor tissue, and may be metabolized and excreted, all of which can affect its concentration at the target site.[15] In contrast, in vitro assays expose the enzyme or cells directly to a known concentration of the drug.

-

Metabolic Inactivation: Fadrozole, like other xenobiotics, can be metabolized by the liver and other tissues. While the metabolism of fadrozole is not as extensively studied as some other aromatase inhibitors, the general principles of drug metabolism can lead to a lower effective concentration in vivo compared to the nominal concentration used in vitro.[16][17]

Tumor Microenvironment

-

Cell-Cell and Cell-Matrix Interactions: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. These interactions can influence drug response in ways that are not recapitulated in simple 2D cell cultures.

-

Hypoxia and Nutrient Gradients: Solid tumors in vivo often have regions of hypoxia and variable nutrient supply, which can affect cell proliferation rates and drug sensitivity.

Mechanisms of Resistance

Both intrinsic and acquired resistance can limit the in vivo efficacy of fadrozole.

-

Estrogen Receptor (ER) Status: Tumors that are ER-negative will not respond to estrogen deprivation therapy.[18] Furthermore, mutations in the estrogen receptor gene (ESR1) can lead to ligand-independent activation of the receptor, rendering aromatase inhibitors ineffective.

-

Upregulation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative growth factor signaling pathways, such as the HER2 and MAPK pathways.[2][19] These pathways can stimulate cell proliferation independently of the estrogen receptor.

Visualizing the Core Concepts

Signaling Pathway of Fadrozole's Action

Caption: Mechanism of action of fadrozole in inhibiting estrogen-dependent tumor growth.

Experimental Workflow: From In Vitro to In Vivo

Caption: A typical preclinical workflow for evaluating aromatase inhibitors like fadrozole.

Factors Influencing In Vitro vs. In Vivo Efficacy

Caption: Key factors contributing to the differences between in vitro and in vivo efficacy.

Conclusion

This compound is a potent aromatase inhibitor with well-documented efficacy in both in vitro and in vivo settings. However, a direct extrapolation of in vitro potency to in vivo therapeutic effect is often confounded by a multitude of factors. Pharmacokinetics, metabolism, the complexity of the tumor microenvironment, and the development of resistance mechanisms all play crucial roles in modulating the in vivo response to fadrozole. A thorough understanding of these factors is essential for the rational design of preclinical studies and the successful clinical development of aromatase inhibitors and other targeted cancer therapies. This guide provides a foundational framework for researchers to navigate the complexities of translating in vitro data to in vivo outcomes for this compound.

References

- 1. Statistics [bio-protocol.org]

- 2. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative effect of the new aromatase inhibitor fadrozole on pre- and postmenopausal models of rat mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Evaluation of the aromatase inhibitor fadrozole in a short-term reproduction assay with the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-line fadrozole HCI (CGS 16949A) versus tamoxifen in postmenopausal women with advanced breast cancer. Prospective randomised trial of the Swiss Group for Clinical Cancer Research SAKK 20/88 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies [mdpi.com]

- 19. The genomic landscape associated with resistance to aromatase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fadrozole hydrochloride pharmacokinetics and half-life in rodents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fadrozole hydrochloride, a potent nonsteroidal aromatase inhibitor, has been a subject of interest in preclinical research, particularly in the context of estrogen-dependent pathologies. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as its half-life in rodent models, is crucial for the design and interpretation of toxicological and efficacy studies. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in rats and available comparative data for other nonsteroidal aromatase inhibitors in mice. It includes detailed experimental protocols for common administration routes and visual representations of its mechanism of action to support researchers in their drug development endeavors.

Introduction

This compound competitively inhibits the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens. This mechanism of action makes it a valuable tool in studying estrogen-deprived states and a potential therapeutic agent for estrogen-receptor-positive cancers and other estrogen-mediated conditions. This guide focuses on the pharmacokinetic parameters of fadrozole in commonly used preclinical rodent models.

Pharmacokinetics of this compound in Rats

Studies in Sprague-Dawley rats have provided detailed insights into the pharmacokinetic profile of this compound following oral administration.

Single-Dose Oral Administration

Following a single oral administration of 14C-labeled this compound to non-fasted female rats, the plasma radioactivity peaked at 2 hours. The plasma concentration of the unchanged drug reached its maximum (Cmax) at 30 minutes and then declined with a half-life of approximately 3.1 hours between 4 and 12 hours post-administration. In non-fasted male rats, the peak plasma concentration was observed at 2 hours, with a half-life of 8.2 hours between 4 and 24 hours.

Table 1: Single-Dose Pharmacokinetic Parameters of Fadrozole in Rats

| Parameter | Female Rats (Non-fasted, 1 mg/kg) | Male Rats (Non-fasted, 1 mg/kg) |

| Tmax (unchanged drug) | 30 minutes | 2 hours |

| Cmax (unchanged drug) | 269 ng eq./ml | 295 ng eq./ml |

| Half-life (t1/2) | 3.1 hours (4-12h) | 8.2 hours (4-24h) |

| AUC | Similar to intravenous administration | - |

Data compiled from a study on the disposition of this compound in rats.

Repeated-Dose Oral Administration

In a study involving repeated oral administration of 1 mg/kg daily for 21 days in non-fasted female rats, the plasma radioactivity reached a steady state after the 15th dose. The peak concentration (Cmax) after the 21st dose was 477 ng eq./ml. The decline in plasma radioactivity showed a biphasic pattern with a half-life of 10 hours between 4 and 24 hours and 65 hours between 48 and 168 hours.[1]

Table 2: Repeated-Dose Pharmacokinetic Parameters of Fadrozole in Female Rats

| Parameter | Value (after 21 days of 1 mg/kg/day) |

| Time to Steady State | After 15th dose |

| Cmax (radioactivity) | 477 ng eq./ml |

| Half-life (t1/2) | 10 hours (4-24h), 65 hours (48-168h) |

Data from a study on the disposition of this compound after repeated oral administration to rats.[1]

Distribution, Metabolism, and Excretion

Following oral administration in female rats, the majority of the radioactivity was excreted in the urine (89.3%) and a smaller portion in the feces (10.2%) within 168 hours. The highest concentrations of radioactivity were found in the adrenal gland, stomach, and liver.

Pharmacokinetics of Nonsteroidal Aromatase Inhibitors in Mice

Table 3: Pharmacokinetic Parameters of Letrozole and Anastrozole in Mice

| Compound | Dose and Route | Tmax | Cmax | Half-life (t1/2) |

| Letrozole | 8 mg/kg, intraperitoneal (single dose) | ~1 hour | ~1500 ng/ml (plasma) | ~3 hours |

| Anastrozole | - | - | - | ~50 hours (elimination half-life) |

Data for letrozole from a study in NSG mice. Data for anastrozole is a general elimination half-life and not from a specific murine study.

Experimental Protocols

Oral Gavage Administration in Rats

This protocol outlines the standard procedure for administering this compound via oral gavage to rats.

Materials:

-

This compound solution of desired concentration

-

Appropriately sized syringe (e.g., 1-3 ml)

-

Stainless steel, curved gavage needle with a ball tip (16-18 gauge for adult rats)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation: Weigh the rat to accurately calculate the required dose volume. The recommended maximum volume for oral gavage in rats is 10 ml/kg.

-

Dosage Preparation: Prepare the this compound solution to the target concentration. Draw the calculated volume into the syringe.

-

Restraint: Gently but firmly restrain the rat. One common method is to hold the rat in one hand, with the thumb and forefinger placed on either side of the mandible to control head movement. The body of the rat can be supported against the forearm.

-

Gavage Needle Insertion: With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the pharynx.

-

Passage into Esophagus: Allow the rat to swallow the needle. The needle should pass smoothly down the esophagus without resistance. If any resistance is met, or if the animal shows signs of distress (e.g., coughing, cyanosis), immediately withdraw the needle and reassess the technique.

-

Substance Administration: Once the needle is correctly positioned in the stomach (the tip should be approximately at the level of the last rib), slowly administer the solution.

-

Withdrawal: Gently and smoothly withdraw the gavage needle.

-

Post-Procedure Monitoring: Return the rat to its cage and monitor for any adverse effects for a short period.

Subcutaneous Infusion via Mini-Osmotic Pump in Rodents

This protocol describes the surgical implantation of a mini-osmotic pump for continuous subcutaneous delivery of this compound.

Materials:

-

Sterile mini-osmotic pump (e.g., Alzet®)

-

This compound solution, sterile-filtered

-

Surgical instruments (scalpel, forceps, scissors)

-

Sutures or wound clips

-

Anesthetic and analgesic agents

-

Sterile drapes and gloves

-

Animal shaver

-

Antiseptic solution (e.g., povidone-iodine) and 70% ethanol

Procedure:

-

Pump Preparation: Following the manufacturer's instructions, fill the mini-osmotic pump with the sterile this compound solution. Prime the pump by incubating it in sterile saline at 37°C for the recommended duration.

-

Animal Anesthesia and Preparation: Anesthetize the rodent using an appropriate anesthetic protocol. Once anesthetized, shave the fur from the dorsal mid-scapular region. Clean the surgical site with an antiseptic solution followed by 70% ethanol.

-

Surgical Incision: Using sterile instruments and aseptic technique, make a small incision (approximately 1 cm) in the skin at the prepared site.

-

Subcutaneous Pocket Formation: Insert a pair of blunt-ended forceps into the incision and gently open and close them to create a subcutaneous pocket large enough to accommodate the pump.

-

Pump Implantation: Insert the primed mini-osmotic pump into the subcutaneous pocket.

-

Wound Closure: Close the incision using sutures or wound clips.

-

Post-Operative Care: Administer analgesics as prescribed. Monitor the animal during recovery from anesthesia and regularly for the first few days post-surgery for any signs of infection, distress, or pump-related complications.

Signaling Pathway: Aromatase Inhibition by Fadrozole

Fadrozole, as a nonsteroidal aromatase inhibitor, functions by competitively binding to the heme group of the cytochrome P450 component of the aromatase enzyme. This action blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics of this compound in rodents, with a primary focus on data from rat studies. While specific pharmacokinetic parameters for fadrozole in mice remain to be fully elucidated, the provided information on other nonsteroidal aromatase inhibitors offers a valuable comparative baseline. The detailed experimental protocols and the visual representation of the signaling pathway are intended to assist researchers in designing and executing robust preclinical studies, ultimately contributing to a deeper understanding of the therapeutic potential of aromatase inhibitors.

References

An In-depth Technical Guide to the Molecular Structure of Fadrozole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of Fadrozole hydrochloride, a potent and selective non-steroidal aromatase inhibitor. The document outlines its chemical properties, mechanism of action, and relevant experimental data to support further research and development.

Molecular Identity and Structure

This compound, known by the code CGS 16949A, is a synthetic, non-steroidal compound primarily used in the research and treatment of estrogen-dependent conditions, particularly breast cancer.[1] Its chemical and physical properties are summarized below.

Chemical and Physical Properties

The fundamental properties of this compound are detailed in Table 1. The molecule is a racemic mixture.[1]

| Property | Value | Citation(s) |

| IUPAC Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride | [2] |

| Synonyms | CGS 16949A, Afema | [1] |

| Chemical Formula | C₁₄H₁₃N₃·HCl | [1] |

| Molecular Weight | 259.73 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Stereochemistry | Racemic |

Core Structural Features

Fadrozole's structure is characterized by two main components:

-

A benzonitrile moiety : This cyanophenyl group plays a role in the molecule's interaction with the active site of its target enzyme.

-

A tetrahydroimidazo[1,5-a]pyridine system : This fused heterocyclic ring is a key feature for its biological activity. The imidazole component is crucial for its inhibitory mechanism.

The structure of the active (S)-enantiomer is depicted below.

Quantitative Structural Data

A comprehensive search of publicly available crystallographic databases and scientific literature was conducted. However, specific experimental data from X-ray crystallography detailing the precise bond lengths and angles for this compound were not found.

Mechanism of Action: Aromatase Inhibition

Fadrozole is a potent and highly selective inhibitor of the aromatase enzyme (cytochrome P450 19A1).[3] Aromatase is responsible for the final and rate-limiting step in the biosynthesis of estrogens, specifically the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).

The inhibitory action is achieved through the imidazole nitrogen atom of Fadrozole, which reversibly binds to the ferric iron atom within the heme group of the cytochrome P450 subunit of the aromatase enzyme. This interaction blocks the enzyme's ability to bind its natural androgen substrates, thereby halting estrogen production. By reducing circulating estrogen levels, Fadrozole can slow the progression of estrogen-receptor-positive cancers.

Quantitative Activity Data

Fadrozole's potency as an aromatase inhibitor has been quantified in various studies. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy and selectivity.

| Parameter | Value | Citation(s) |

| IC₅₀ (Aromatase) | 6.4 nM | |

| IC₅₀ (Aromatase, human placental) | 5.0 nM | |

| IC₅₀ (Aromatase, rat ovarian) | 1.4 nM | [4] |

| IC₅₀ (Estrogen production, hamster ovary) | 0.03 µM | |

| IC₅₀ (Progesterone production) | 120 µM |

Experimental Protocols

Synthesis of this compound

The synthesis of radiolabeled [¹⁴C]-Fadrozole hydrochloride has been described for use in metabolic and pharmacokinetic studies. The general multi-step process is as follows:

-

Cyanation : 4-bromotoluene is reacted with [¹⁴C]-copper cyanide to produce [¹⁴C]-4-methylbenzonitrile.

-

Bromination : The methyl group of the resulting nitrile is brominated using N-bromosuccinimide (NBS) to yield a bromomethyl derivative.

-

Alkylation : The bromomethyl intermediate is used to N-alkylate an appropriate imidazole precursor which contains a 3-hydroxypropyl side chain.

-

Chlorination : The hydroxyl group on the side chain is converted to a chloride using thionyl chloride (SOCl₂).

-

Cyclization : The molecule undergoes intramolecular cyclization via treatment with a strong base, such as potassium tert-butoxide, to form the tetrahydroimidazo[1,5-a]pyridine ring system, yielding the Fadrozole free base.

-

Salt Formation : The free base is treated with hydrochloric acid (HCl) to form the final this compound salt.

Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of Fadrozole in various matrices. A general protocol for its determination in pharmaceutical dosage forms is outlined below.

Objective: To determine the concentration of Fadrozole in a bulk powder or tablet form.

Methodology:

-

Standard Preparation :

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

-

Create a series of calibration standards (e.g., 2-20 µg/mL) by serially diluting the stock solution with the mobile phase.

-

-

Sample Preparation :

-

Accurately weigh a portion of the powdered tablet or bulk drug.

-

Dissolve the powder in the same solvent used for the stock solution to achieve a theoretical concentration within the calibration range.

-

Sonicate and/or vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : An isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 20 µL.

-

Detector : UV-Vis detector set to a wavelength where Fadrozole has maximum absorbance (e.g., ~215-230 nm).

-

Temperature : Ambient.

-

-

Analysis :

-

Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared samples.

-

Quantify the amount of Fadrozole in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

This compound remains a significant molecule for studying the effects of aromatase inhibition. Its well-defined chemical structure, potent inhibitory activity, and selective mechanism of action make it a valuable tool in both clinical and preclinical research for estrogen-dependent diseases. This guide provides core technical information to aid professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

Fadrozole Hydrochloride: A Deep Dive into its Impact on Estrogen Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole hydrochloride, a potent and selective non-steroidal aromatase inhibitor, has been a subject of significant interest in the field of oncology, particularly in the management of hormone-receptor-positive breast cancer. Its mechanism of action, centered on the targeted inhibition of estrogen biosynthesis, has positioned it as a key therapeutic agent. This technical guide provides an in-depth exploration of the effects of this compound on the estrogen biosynthesis pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental processes.

Mechanism of Action: Targeting Aromatase

This compound exerts its therapeutic effect by specifically targeting and inhibiting aromatase (cytochrome P450 19A1), the key enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1] This enzyme catalyzes the conversion of androgens, specifically androstenedione and testosterone, into estrogens—estrone and estradiol, respectively. By competitively and reversibly binding to the heme group of the aromatase enzyme, fadrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels. This deprivation of estrogen is crucial in halting the growth and proliferation of estrogen-dependent cancer cells.

Quantitative Analysis of Fadrozole's Efficacy

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative overview of its inhibitory capabilities.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 4.5 nM | Human placental aromatase | |

| IC50 | 6.4 nM | Aromatase | |

| Ki | 13.4 nmol/L | Estrone synthetic pathway | |

| Ki | 23.7 nmol/L | Estradiol synthetic pathway |

Table 2: In Vivo Efficacy of this compound

| Parameter | Dosage | Effect | Species/Population | Reference |

| ED50 | 0.03 mg/kg (oral) | Inhibition of androstenedione-induced uterine hypertrophy | Immature female rats | |

| Estrogen Suppression | 2 mg b.i.d. | >50% suppression of estradiol from baseline | Postmenopausal women with advanced breast cancer | [1][2] |

| Estrogen Suppression | 2 mg b.i.d. | >80% suppression of estrone from baseline | Postmenopausal women with advanced breast cancer | [1][2] |

Signaling Pathway: Estrogen Biosynthesis and Fadrozole Inhibition

The biosynthesis of estrogens is a multi-step process originating from cholesterol. The final critical step, the aromatization of androgens, is where fadrozole intervenes.

Caption: Estrogen biosynthesis pathway and the inhibitory action of Fadrozole.

Experimental Protocols

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This protocol outlines the methodology for determining the inhibitory potential of a compound on aromatase activity using human placental microsomes.

1. Materials:

-

Human placental microsomes[3]

-

[1β-³H]-Androstenedione (substrate)[4]

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[5]

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., this compound)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Water bath

-

Scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and human placental microsomes in a microcentrifuge tube.[5]

-

Add the test compound at various concentrations. For the control, add the vehicle (e.g., DMSO).

-

Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.[4]

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Extract the tritiated water (³H₂O) formed during the aromatization reaction by chloroform extraction.

-

Measure the radioactivity of the aqueous phase using a scintillation counter.[4]

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Aromatase Inhibition Assay using Recombinant Human Aromatase (Fluorometric)

This high-throughput screening assay utilizes a fluorogenic substrate and recombinant human aromatase.

1. Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorogenic aromatase substrate

-

NADPH regenerating system

-

Aromatase assay buffer

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., Letrozole)

-

96-well microplate (white, flat-bottom)

-

Fluorescence microplate reader

2. Procedure:

-

Reconstitute the recombinant human aromatase, NADPH generating system, and substrate according to the manufacturer's instructions.

-

In a 96-well plate, add the aromatase assay buffer, recombinant aromatase, and the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control.

-

Pre-incubate the plate for at least 10 minutes at 37°C.

-

Prepare a substrate/NADP+ mixture.

-

Initiate the reaction by adding the substrate/NADP+ mixture to each well.

-

Immediately start measuring the fluorescence intensity (e.g., Ex/Em = 488/527 nm) at regular intervals for a specified duration.

-

Calculate the rate of the reaction (slope of the fluorescence versus time plot).

-

Determine the percentage of inhibition for each test compound concentration relative to the no-inhibitor control.

-

Calculate the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential aromatase inhibitor.

Caption: A typical experimental workflow for aromatase inhibitor evaluation.

Conclusion

This compound serves as a powerful tool in the arsenal against estrogen-dependent breast cancer. Its well-defined mechanism of action, potent inhibitory effects on aromatase, and the resulting suppression of estrogen biosynthesis underscore its clinical significance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of aromatase inhibitors. The continued investigation into the nuances of its interaction with the estrogen biosynthesis pathway will undoubtedly pave the way for the development of even more effective and targeted cancer therapies.

References

- 1. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fadrozole hydrochloride solubility in DMSO and preparation of stock solutions

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor used in research to study estrogen-dependent processes and as a potential therapeutic agent.[1][2][3] This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and a comprehensive protocol for the preparation of stock solutions for experimental use.

Introduction to this compound

This compound (also known as CGS 16949A) is a competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2] By blocking this final step in estrogen biosynthesis, fadrozole effectively reduces circulating estrogen levels.[1][4] This property makes it a valuable tool in studying the role of estrogens in various physiological and pathological processes, including hormone-receptor-positive breast cancer.[1][5]

Solubility Data

The solubility of this compound in DMSO can vary, and it is advisable to consult the manufacturer's product data sheet. However, a summary of publicly available solubility data is presented in Table 1. The variability in reported solubility may be due to factors such as the purity of the compound, the water content of the DMSO, and the methods used for dissolution. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[6]

Table 1: Reported Solubility of this compound in DMSO

| Solubility (mg/mL) | Molar Equivalent | Source |

| 10 mg/mL | ~38.5 mM | Cayman Chemical[7][8], GlpBio[9] |

| >20 mg/mL | >77 mM | Sigma-Aldrich |

| 45 mg/mL | ~173.27 mM | Unnamed Source[6] |

| 100 mg/mL | ~385.02 mM | TargetMol[10] |

Note: The molecular weight of this compound is approximately 259.7 g/mol .

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution. The concentration can be adjusted based on the specific requirements of the experiment and the solubility data from the specific batch of the compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

-

Dissolution:

-

Add the weighed this compound to a sterile tube.

-

Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

-

Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[10] This can help to break up any small aggregates and enhance solubility.

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution may be saturated. In this case, it can be filtered through a 0.22 µm syringe filter to remove undissolved compound.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[10][11] Consult the manufacturer's recommendations for specific storage durations, which can range from 1 month at -20°C to 1 year or more at -80°C.[10][11]

-

Preparation of Working Solutions

For most in vitro cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[11]

Procedure for Dilution:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions in sterile culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentration.

-

For example, to prepare a 10 µM working solution from a 10 mg/mL (~38.5 mM) stock solution:

-

First, prepare an intermediate dilution by adding 1 µL of the 38.5 mM stock solution to 384 µL of culture medium to get a 100 µM solution.

-

Then, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to obtain the final 10 µM working solution.

-

-

Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Visualizations

Signaling Pathway of Fadrozole Action

Fadrozole acts by inhibiting the aromatase enzyme, which is a key component of the steroidogenesis pathway. This inhibition leads to a reduction in the synthesis of estrogens (estrone and estradiol) from their androgen precursors (androstenedione and testosterone).

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.

Caption: Workflow for Fadrozole stock solution preparation.

References

- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pure.psu.edu [pure.psu.edu]

- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Fadrozole (hydrochloride) | CAS 102676-31-3 | Cayman Chemical | Biomol.com [biomol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. targetmol.com [targetmol.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Aromatase Inhibition Assay using Fadrozole Hydrochloride in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. Its inhibition is a key therapeutic strategy in estrogen-receptor-positive breast cancer. Fadrozole hydrochloride is a potent and selective, non-steroidal aromatase inhibitor that has been instrumental in both research and clinical settings.[1][2][3] This document provides detailed application notes and protocols for conducting in vitro aromatase inhibition assays using this compound.

This compound acts as a competitive inhibitor of aromatase, binding reversibly to the enzyme's active site and preventing the aromatization of androgens like testosterone and androstenedione into estradiol and estrone, respectively.[1][4] Understanding its inhibitory potential through robust in vitro assays is crucial for drug screening and development.

Data Presentation

The inhibitory activity of this compound against aromatase is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for Fadrozole and other commonly used aromatase inhibitors in various in vitro systems.

| Inhibitor | Assay System | IC50 Value | Reference |

| This compound | Human Placental Microsomes | 6.4 nM | [2] |

| This compound | Hamster Ovarian Slices | 30 nM | [2] |

| Letrozole | Recombinant Human Aromatase | 7.27 nM | [5] |

| Anastrozole | Not Specified | ~15 nM | |

| Exemestane | Not Specified | ~30 nM | |

| Aminoglutethimide | Human Placental Microsomes | ~2.5 µM |

Signaling Pathway

The following diagram illustrates the role of aromatase in estrogen biosynthesis and the inhibitory action of Fadrozole.

Caption: Aromatase catalyzes the conversion of androgens to estrogens, a process inhibited by Fadrozole.

Experimental Protocols

Two primary types of in vitro assays are commonly employed to assess aromatase inhibition: cell-free assays using recombinant enzyme or microsomal preparations, and cell-based assays.

Protocol 1: Cell-Free Fluorometric Aromatase Inhibition Assay

This protocol outlines the determination of aromatase inhibition using a fluorometric method with recombinant human aromatase.

Workflow Diagram:

Caption: Workflow for the cell-free fluorometric aromatase inhibition assay.

Materials:

-

Recombinant Human Aromatase (CYP19A1)

-

Aromatase Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound

-

NADPH Generating System (e.g., G6P, G6PDH, NADP+)

-

Fluorogenic Aromatase Substrate (e.g., dibenzylfluorescein)

-

96-well, black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare Aromatase Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to achieve final assay concentrations ranging from picomolar to micromolar.

-

Reconstitute the recombinant human aromatase and NADPH generating system according to the manufacturer's instructions. Keep on ice.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of the reconstituted recombinant human aromatase solution to each well.

-

Add 10 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Add 10 µL of the NADPH generating system to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow Fadrozole to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 30 µL of the fluorogenic substrate solution to each well.

-

-

Detection and Analysis:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 488 nm and an emission wavelength of 527 nm.[6]

-

The rate of the reaction (slope of the fluorescence versus time curve) is proportional to the aromatase activity.

-

Calculate the percentage of inhibition for each Fadrozole concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fadrozole concentration and fitting the data to a sigmoidal dose-response curve.[7]

-

Protocol 2: Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells

This protocol describes an indirect method to measure aromatase inhibition by assessing the proliferation of estrogen-dependent breast cancer cells (MCF-7) stably transfected with the aromatase gene (MCF-7aro).

Workflow Diagram:

Caption: Workflow for the cell-based aromatase inhibition assay using MCF-7aro cells.

Materials:

-

MCF-7aro (MCF-7 cells stably expressing aromatase) cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phenol red-free medium supplemented with charcoal-stripped FBS (CS-FBS)

-

Testosterone

-

This compound

-

Cell viability assay reagent (e.g., MTT, MTS)

-

96-well cell culture plates

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Culture and Seeding:

-

Culture MCF-7aro cells in standard growth medium.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24-48 hours.[8]

-

-

Treatment:

-

After cell attachment, replace the growth medium with phenol red-free medium containing CS-FBS and a fixed concentration of testosterone (e.g., 10 nM) to serve as the substrate for aromatase.

-

Add serial dilutions of this compound to the wells. Include appropriate controls (no testosterone, testosterone with vehicle).

-

Incubate the plate for 5-7 days to allow for cell proliferation in response to the endogenously produced estrogen.

-

-

Cell Viability Assessment:

-

After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan crystals).

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

The signal from the viability assay is proportional to the number of viable cells.

-

Calculate the percentage of inhibition of proliferation for each Fadrozole concentration relative to the testosterone-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fadrozole concentration and fitting the data to a dose-response curve.

-

Concluding Remarks

The provided protocols offer robust methods for the in vitro evaluation of this compound as an aromatase inhibitor. The choice between a cell-free and a cell-based assay will depend on the specific research question. Cell-free assays provide a direct measure of enzyme inhibition, while cell-based assays offer insights into the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability. For accurate and reproducible results, it is essential to carefully optimize assay conditions and include appropriate controls.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. medchemexpress.com [medchemexpress.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Molecular Docking of Aromatase Inhibitors [mdpi.com]

- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Statistics [bio-protocol.org]

- 8. turkjps.org [turkjps.org]

Fadrozole Hydrochloride: Application Notes and Protocols for In Vivo Studies of Hormone-Dependent Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1][2] Aromatase catalyzes the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1] By blocking this conversion, fadrozole effectively reduces circulating estrogen levels, making it a valuable tool for studying the growth of estrogen-dependent tumors in vivo.[1][3] These application notes provide detailed protocols for the use of this compound in preclinical animal models of hormone-dependent cancer, with a focus on breast cancer.

Mechanism of Action

This compound competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby inhibiting its function. This leads to a significant reduction in plasma and tissue estrogen levels, which in turn inhibits the proliferation of estrogen receptor-positive (ER+) cancer cells.[1][3] The growth of these tumors is dependent on estrogen for cell cycle progression. By depriving the tumor of its growth stimulus, fadrozole can lead to cell cycle arrest and apoptosis.

Caption: Mechanism of this compound Action.

Data Presentation

The following tables summarize quantitative data from in vivo studies using this compound in rodent models of hormone-dependent breast cancer.

Table 1: Efficacy of Fadrozole in DMBA-Induced Rat Mammary Tumor Model

| Animal Model | Treatment Group (Oral Gavage) | Dosage (mg/kg) | Dosing Schedule | Outcome |

| Female Sprague-Dawley Rats | Fadrozole HCl | 0.5 | Once daily | More effective than 14 mg/kg once every 7 days in reducing tumor growth. |

| Female Sprague-Dawley Rats | Fadrozole HCl | 2 | Once daily | Significant reduction in tumor diameter and number. |

| Female Sprague-Dawley Rats | Fadrozole HCl | 0.25 | Twice daily | Counteracted androstenedione-induced tumor volume retention in an ovariectomized post-menopausal model. |

Data synthesized from Tanaka et al., 1994.

Table 2: General Dosage and Efficacy in Rodent Models

| Animal Model | Fadrozole HCl Dosage (Oral) | Efficacy Endpoint | Observed Effect |

| Immature Female Rats | 0.03 mg/kg (ED50) | Inhibition of androstenedione-induced uterine hypertrophy | 50% effective dose for inhibiting uterine growth.[2] |

| Female Sprague-Dawley Rats | 0.05, 0.25, or 1.25 mg/kg daily for 2 years | Prevention of spontaneous mammary neoplasms | Prevents the development of benign and malignant spontaneous mammary tumors.[2] |

| Male and Female Mice | 20 mg/kg (sub-dermal pellets) | Suppression of 17β-estradiol | 70% reduction in parasite burden in a cysticercosis model, associated with estradiol suppression.[2] |

Experimental Protocols

Protocol 1: Fadrozole Efficacy Study in a DMBA-Induced Rat Mammary Tumor Model

This protocol is adapted from studies on chemically induced mammary tumors in rats.

1. Animal Model and Tumor Induction:

-

Animal Strain: Female Sprague-Dawley rats, 50-55 days old.

-

Tumor Induction: Administer 7,12-dimethylbenz(a)anthracene (DMBA) via oral gavage at a dose of 20 mg/kg in a suitable vehicle (e.g., corn oil).

-

Tumor Monitoring: Palpate the mammary region weekly to monitor for tumor development. Begin treatment when tumors are palpable and have reached a predetermined size (e.g., 10-15 mm in diameter).

2. This compound Preparation and Administration:

-

Vehicle Preparation: A common vehicle for oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, for a simpler formulation, this compound can be dissolved in purified water.

-

Drug Preparation:

-

Weigh the required amount of this compound powder.

-

If using the mixed vehicle, first dissolve the fadrozole in DMSO.

-

Sequentially add PEG300, Tween-80, and saline, vortexing between each addition to ensure a homogenous solution.

-

If using water, dissolve the fadrozole directly in purified water. Gentle heating or sonication may be required to aid dissolution.

-

Prepare the dosing solutions fresh daily.

-

-

Administration:

-

Administer this compound or vehicle control via oral gavage once or twice daily at the desired dosage (e.g., 0.5 mg/kg, 2 mg/kg).

-

The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).

-

3. Data Collection and Analysis:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Collect blood samples for measurement of plasma estrogen levels via ELISA or LC-MS/MS.

Protocol 2: Fadrozole Efficacy Study in an MCF-7 Xenograft Mouse Model

This protocol describes the use of fadrozole in an estrogen-dependent human breast cancer xenograft model.

1. Animal Model and Tumor Implantation:

-

Animal Strain: Female athymic nude or SCID mice, 6-8 weeks old.

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and penicillin/streptomycin).

-

Estrogen Supplementation: Since MCF-7 cells require estrogen for growth, supplement the mice with 17β-estradiol. This can be achieved through subcutaneous implantation of slow-release pellets (e.g., 0.72 mg/pellet, 60-day release) or daily subcutaneous injections of estradiol.

-

Tumor Implantation:

-

Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

-

Inject 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.

-

-

Tumor Monitoring: Monitor tumor growth by caliper measurements. Begin treatment when tumors reach an average volume of 100-150 mm³.

2. This compound Preparation and Administration:

-

Follow the drug preparation steps outlined in Protocol 1. A suitable oral gavage vehicle for mice is 10% DMSO and 90% corn oil.

-

Administer this compound orally once daily at a dosage of 1-10 mg/kg. The optimal dose should be determined in a pilot study.

3. Data Collection and Analysis:

-

Measure tumor volume and body weight 2-3 times per week.

-

Calculate tumor growth inhibition (TGI) at the end of the study.

-

At necropsy, collect tumors for weight measurement and downstream analysis.

-

Collect blood for hormone level analysis.

Visualizations

Caption: General experimental workflow for in vivo fadrozole studies.

Caption: Logical workflow for planning and executing in vivo fadrozole research.

References

Application Notes and Protocols: Investigating the Role of Estrogen in Neurodevelopment Using Fadrozole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen is a critical signaling molecule in the central nervous system, playing a pivotal role in neurodevelopment, synaptic plasticity, and neuroprotection. The local synthesis of estrogen in the brain, termed neuroestrogen, is catalyzed by the enzyme aromatase. To elucidate the specific functions of brain-derived estrogen, researchers often employ aromatase inhibitors to block its production. Fadrozole hydrochloride is a potent, selective, and non-steroidal competitive inhibitor of aromatase, making it an invaluable tool for investigating the neurodevelopmental roles of estrogen.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in neurodevelopmental research.

Mechanism of Action

This compound competitively binds to the active site of the aromatase enzyme (cytochrome P450 family 19).[2][3] This reversible binding blocks the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone.[2] By inhibiting aromatase, Fadrozole effectively reduces local estrogen levels in the brain, allowing for the study of estrogen-dependent neurodevelopmental processes.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on aromatase activity and subsequent neurodevelopmental parameters.

Table 1: In Vitro Inhibition of Aromatase Activity by this compound